Ethyl (chloroacetyl)carbamate

Vue d'ensemble

Description

Ethyl (chloroacetyl)carbamate is a useful research compound. Its molecular formula is C5H8ClNO3 and its molecular weight is 165.57 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32859. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Ethyl (chloroacetyl)carbamate, also known as Ethyl carbamate, is an organic compound that is an ester of carbamic acid .

Mode of Action

Ethyl carbamate is produced industrially by heating urea and ethyl alcohol . It also arises by the action of ammonia on ethyl chloroformate

Biochemical Pathways

In alcoholic beverages, Ethyl carbamate is mostly formed from the reaction of ethanol with urea, citrulline, and carbamyl phosphate during fermentation and storage . These precursors are generated from arginine metabolism by wine yeasts and lactic acid bacteria . The metabolic pathway of Ethyl carbamate formation is partly shared with that of putrescine biosynthesis .

Pharmacokinetics

The compound’s solubility and other physicochemical properties are provided . These properties can impact the bioavailability of the compound, influencing its absorption and distribution in the body.

Result of Action

Ethyl carbamate has been used as an antineoplastic agent and for other medicinal purposes, but this application ended after it was discovered to be carcinogenic in 1943 . It is considered a carcinogen and is rarely used due to its potential to cause cancer . It was found to be toxic, carcinogenic, and largely ineffective in the treatment of multiple myeloma .

Action Environment

The formation of Ethyl carbamate is influenced by environmental factors such as temperature and duration of storage . In the context of winemaking, various approaches are used to minimize its content, including genetic modification of Saccharomyces cerevisiae wine strains, the use of lactic acid bacteria to consume arginine, direct degradation of Ethyl carbamate by enzymes and microorganisms, and different technological methods of grape cultivation, alcoholic fermentation, wine aging, and transportation .

Analyse Biochimique

Biochemical Properties

Ethyl (chloroacetyl)carbamate has been identified in fermented foods and alcoholic beverages . It is formed from the reaction of ethanol with urea, citrulline, and carbamyl phosphate during fermentation and storage . These precursors are generated from arginine metabolism by wine yeasts and lactic acid bacteria .

Cellular Effects

This compound has been associated with the generation of reactive oxygen species (ROS) and depletion of glutathione (GSH), leading to a decline in cell viability . It has also been shown to increase the risk of various cancer diseases, such as liver cancer, lung adenoma, lymphoma, and breast cancer .

Molecular Mechanism

The molecular mechanism of this compound involves its transformation into ethyl N-hydroxy carbamate and a-hydroxy ethyl carbamate through n-hydroxylation and side-chain oxidation of cytochrome P450 . These substances can damage the structure of DNA, causing genetic mutations that eventually lead to cancer .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The carcinogenicity of this compound in the general population due to alcoholic intake is essentially minimal . Its content can increase during the fermentation, distillation, and storage stages .

Dosage Effects in Animal Models

In animal models, treatment with this compound resulted in dose-dependent increased incidences of alveolar and bronchiolar, hepatocellular and Harderian gland adenoma or carcinoma, hepatic haemangiosarcoma, and mammary gland adenoacanthoma or adenocarcinoma .

Metabolic Pathways

The metabolic pathway of this compound involves the reaction of ethanol with urea, citrulline, and carbamyl phosphate during fermentation and storage . These precursors are generated from arginine metabolism by wine yeasts and lactic acid bacteria .

Activité Biologique

Ethyl (chloroacetyl)carbamate, a derivative of ethyl carbamate, is an organic compound with significant implications in medicinal chemistry and toxicology. This article explores its biological activity, mechanisms of action, and associated health risks, supported by diverse research findings and case studies.

Chemical Structure and Properties

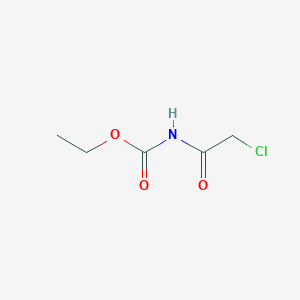

This compound is characterized by the presence of a chloroacetyl group attached to the ethyl carbamate moiety. Its chemical structure can be represented as follows:

- Chemical Formula : CHClNO

- CAS Number : 6092-47-3

This compound is notable for its potential biological activities, which are influenced by its unique structural features.

Biochemical Pathways

This compound is primarily formed during the fermentation process of alcoholic beverages, where it arises from the reaction between ethanol and urea. This process can lead to the generation of reactive oxygen species (ROS), which contribute to cellular oxidative stress and subsequent cytotoxic effects .

Pharmacokinetics

Upon ingestion, ethyl carbamate is metabolized predominantly in the liver. Approximately 90% is converted into ethanol and other metabolites, while a small fraction is transformed into genotoxic compounds such as ethyl N-hydroxy carbamate . The compound's carcinogenicity has been attributed to its ability to bind covalently to DNA, leading to mutations and tumor formation in various animal models .

Anticancer Properties

Historically, ethyl carbamate was utilized as an antineoplastic agent for conditions like chronic leukemia and multiple myeloma before its carcinogenic properties were fully understood . Recent studies have indicated that while certain derivatives may exhibit anticancer potential, the risks associated with their use often outweigh the benefits.

Toxicological Effects

This compound has been classified as a genotoxic and carcinogenic agent across several species, including mice and rats. The compound has been shown to induce tumors in various organs when administered at certain dosages. Notably, its carcinogenic risk is significantly heightened through regular consumption of alcoholic beverages that contain this compound .

Case Studies

- Carcinogenicity Assessment : A nationwide survey conducted in China assessed the levels of ethyl carbamate in alcoholic beverages. The study found concentrations ranging from 1.0 μg/kg to 33.8 μg/kg, with a mean daily intake estimated at 3.23 ng/kg body weight. The lifetime cancer risk associated with this intake was calculated to be minimal but still present .

- Animal Studies : Research involving rodent models demonstrated that exposure to ethyl carbamate led to increased tumor incidence in organs such as the lungs and liver. The mode of action was linked to oxidative stress and DNA damage caused by metabolites derived from the compound .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Aspect | Details |

|---|---|

| Chemical Nature | Ester of carbamic acid; contains chloroacetyl group |

| Biological Activity | Exhibits genotoxicity and potential anticancer properties |

| Carcinogenic Risk | Classified as a carcinogen; associated with tumor development in animal studies |

| Mechanism of Action | Metabolized to reactive intermediates that bind DNA; induces oxidative stress |

| Historical Use | Previously used as an antineoplastic agent before recognition of its carcinogenic properties |

Applications De Recherche Scientifique

Biomedical Applications

Anesthetic Use in Animal Studies

Ethyl (chloroacetyl)carbamate has been utilized as an anesthetic in veterinary medicine. Its long duration of action makes it suitable for prolonged animal studies, allowing subjects to remain anesthetized for extended periods without significant neuronal depression compared to other anesthetics like isoflurane . This property has led to its frequent use in over 100 animal studies published annually.

Carcinogenicity Concerns

Despite its applications, the compound is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), indicating it is probably carcinogenic to humans . Historical use in human medicine, particularly as an antineoplastic agent, was discontinued due to its carcinogenic properties. In Japan, ethyl carbamate was used as a co-solvent for analgesics until 1975, raising concerns about potential health impacts due to widespread exposure .

Chemical Synthesis and Industrial Applications

Intermediate in Chemical Manufacturing

this compound serves as a chemical intermediate in the synthesis of various compounds. It has been involved in the production of amino resins used for textile treatments, contributing to the creation of "wash-and-wear" fabrics . Additionally, it plays a role in the formulation of pesticides and cosmetics.

Food Safety and Regulatory Standards

The compound is naturally formed during fermentation processes in alcoholic beverages and some food products. Studies have shown varying levels of this compound across different foods, with significant concentrations found in fermented items . Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) have set guidelines for maximum allowable limits due to health concerns associated with its consumption.

Analytical Studies

Detection in Food Products

Recent analytical studies have focused on quantifying this compound levels in food items. For instance, a study conducted in Korea analyzed 34 food items, revealing that fermented foods and alcoholic beverages often contain this compound at levels that warrant monitoring due to potential health risks . The highest concentrations were found in products like Chinese red sufu and various alcoholic beverages.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Biomedical Research | Used as an anesthetic in animal studies; concerns over carcinogenicity limit human use. |

| Chemical Synthesis | Acts as an intermediate for amino resins and is involved in pesticide and cosmetic production. |

| Food Safety | Naturally occurs in fermented foods; regulated by health authorities due to carcinogenic risks. |

| Analytical Studies | Quantified levels in various food products; findings influence regulatory standards. |

Propriétés

IUPAC Name |

ethyl N-(2-chloroacetyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO3/c1-2-10-5(9)7-4(8)3-6/h2-3H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKXMEBGSGFRMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00283674 | |

| Record name | Ethyl (chloroacetyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6092-47-3 | |

| Record name | 6092-47-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (chloroacetyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6092-47-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.